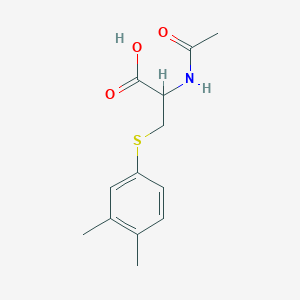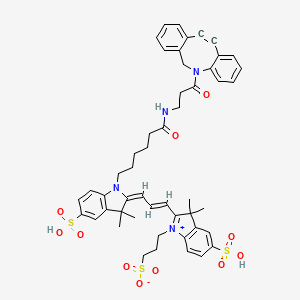
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an acetamido group, a dimethylphenyl group, and a sulfanylpropanoic acid moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amino group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where a dimethylbenzene derivative is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Attachment of the Sulfanylpropanoic Acid Moiety: This step involves the formation of a thioether linkage between the dimethylphenyl group and a propanoic acid derivative, often using thiol reagents and appropriate coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activities make it a candidate for studies in biochemistry and pharmacology.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group may interact with enzymes or receptors, while the sulfanyl group can participate in redox reactions. The dimethylphenyl group may enhance the compound’s binding affinity to its targets. Overall, the compound’s effects are mediated through a combination of these interactions.
Comparison with Similar Compounds
Similar compounds to 2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid include:
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
2-Acetamido-3-sulfanylpropanoic acid: A related compound with similar structural features but lacking the dimethylphenyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO3S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
ZLJANJUVOQDAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)

![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![9-Acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12317390.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)



![2-{[4-(4-Methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12317434.png)
![1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
